7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C7H12BrN and a molecular weight of 190.08 g/mol . This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a methyl group attached to the azabicyclo[4.1.0]heptane framework . It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose . This method enables the formation of the azabicyclo[4.1.0]heptane structure through oxidative cyclopropanation under mild conditions, making it a sustainable and efficient approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Radical oxidizing agents are commonly used for the oxidative cyclopropanation of aza-1,6-enynes.
Substitution: Nucleophilic reagents can be used to replace the bromine atom with other functional groups.
Major Products Formed
The major products formed from the reactions of this compound include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in diverse chemical transformations .
Scientific Research Applications
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of functionalized derivatives . These derivatives can interact with biological targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but lacks the bromine and methyl groups.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with different functional groups.
Uniqueness
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom and the methyl group, which confer distinct chemical properties and reactivity compared to its analogs . These features make it a valuable compound for various research applications and chemical transformations.
Properties
Molecular Formula |
C7H12BrN |
---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12BrN/c1-7-2-3-9-4-5(7)6(7)8/h5-6,9H,2-4H2,1H3 |
InChI Key |
XSSHURPADRDLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNCC1C2Br |
Origin of Product |
United States |
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